molecular formula C10H7NaO4S B3419826 Sodium 6-hydroxynaphthalene-2-sulfonate CAS No. 15883-56-4

Sodium 6-hydroxynaphthalene-2-sulfonate

Cat. No.: B3419826
CAS No.: 15883-56-4
M. Wt: 246.22 g/mol
InChI Key: ZPWQALCOMQRMRK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 6-hydroxynaphthalene-2-sulfonate can be synthesized through the sulfonation of 2-naphthol. The process involves the reaction of 2-naphthol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2-naphthol is treated with sulfuric acid under controlled conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the sodium salt . The product is purified through crystallization and filtration processes to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 6-hydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 6-hydroxynaphthalene-2-sulfonate primarily involves its role as a coupling agent in dye synthesis. The hydroxyl and sulfonate groups facilitate the formation of azo bonds with aromatic amines, leading to the production of azo dyes . The molecular targets include aromatic compounds that can undergo electrophilic substitution reactions, forming stable azo linkages.

Comparison with Similar Compounds

    Sodium 2-naphthol-6-sulfonate: Similar in structure but differs in the position of the hydroxyl group.

    Sodium 1-naphthol-4-sulfonate: Another naphthol derivative with different sulfonation and hydroxylation positions.

Uniqueness: Sodium 6-hydroxynaphthalene-2-sulfonate is unique due to its specific hydroxyl and sulfonate group positions, which make it particularly effective as a coupling agent in dye synthesis. Its high solubility in water and stability under various conditions further enhance its utility in industrial applications.

Properties

IUPAC Name

sodium;6-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWQALCOMQRMRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93-01-6 (Parent)
Record name Monosodium 6-hydroxynaphthalene-2-sulphonate
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Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?)
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DSSTOX Substance ID

DTXSID7029166
Record name Sodium 6-hydroxynaphthalene-2-sulfonate
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Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

135-76-2, 15883-56-4
Record name Monosodium 6-hydroxynaphthalene-2-sulphonate
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Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:1)
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Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?)
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Record name Sodium 6-hydroxynaphthalene-2-sulfonate
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Record name Sodium 6-hydroxynaphthalene-2-sulphonate
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Record name Sodium 6-hydroxynaphthalene-2-sulphonate
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Record name 2-NAPHTHOL-6-SULFONIC ACID SODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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